Cas no 1049249-48-0 (3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-phenylpyridazine)

3-[4-(4-Chlorobenzoyl)piperazin-1-yl]-6-phenylpyridazine is a structurally complex heterocyclic compound featuring a pyridazine core substituted with a phenyl group and a piperazine moiety linked via a 4-chlorobenzoyl group. This molecular architecture suggests potential utility in pharmaceutical or agrochemical research, particularly as a scaffold for developing bioactive agents. The presence of both aromatic and heterocyclic components may enhance binding affinity to biological targets, while the chlorobenzoyl group could influence electronic properties and solubility. Its modular design allows for further derivatization, making it a versatile intermediate in medicinal chemistry. The compound’s well-defined structure and synthetic accessibility support its use in structure-activity relationship (SAR) studies or as a reference standard in analytical applications.
3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-phenylpyridazine structure
1049249-48-0 structure
Product Name:3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-phenylpyridazine
CAS No:1049249-48-0
MF:C21H19ClN4O
MW:378.854763269424
CID:5943042
PubChem ID:25836093
Update Time:2025-09-28

3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-phenylpyridazine Chemical and Physical Properties

Names and Identifiers

    • 3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-phenylpyridazine
    • AKOS026684937
    • (4-chlorophenyl)(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)methanone
    • 1049249-48-0
    • (4-chlorophenyl)-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methanone
    • F5088-0029
    • Inchi: 1S/C21H19ClN4O/c22-18-8-6-17(7-9-18)21(27)26-14-12-25(13-15-26)20-11-10-19(23-24-20)16-4-2-1-3-5-16/h1-11H,12-15H2
    • InChI Key: IGPBCGFBWNCTSD-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C(N1CCN(C2=CC=C(C3C=CC=CC=3)N=N2)CC1)=O

Computed Properties

  • Exact Mass: 378.1247389g/mol
  • Monoisotopic Mass: 378.1247389g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 3
  • Complexity: 483
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 49.3Ų

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3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-phenylpyridazine Related Literature

Additional information on 3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-phenylpyridazine

Introduction to 3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-phenylpyridazine (CAS No. 1049249-48-0)

3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-phenylpyridazine is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and pharmacological properties. This compound, identified by its CAS number 1049249-48-0, belongs to the class of pyridazine derivatives and features a piperazine moiety linked to a chlorobenzoyl group, further substituted with a phenyl group on the pyridazine ring. The presence of these specific functional groups imparts distinct chemical reactivity and biological activity, making it a valuable scaffold for drug discovery and development.

The< strong>piperazine moiety is a well-known pharmacophore in medicinal chemistry, often found in drugs targeting central nervous system disorders, cardiovascular diseases, and infections. Its ability to interact with various biological targets, including enzymes and receptors, makes it a versatile component in designing novel therapeutic agents. In contrast, the< strong>4-chlorobenzoyl group introduces a polar aromatic ring that can enhance binding affinity and selectivity. The< strong>phenyl substituent on the pyridazine ring further modulates the electronic properties of the molecule, influencing its pharmacokinetic behavior.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of this compound with high precision. Studies have shown that 3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-phenylpyridazine exhibits promising interactions with enzymes such as Dopamine Receptor (DRD2) and Serotonin Transporter (SERT). These interactions are critical for developing treatments against neurological disorders like schizophrenia and depression. Additionally, the compound's ability to cross the blood-brain barrier suggests its potential as a central nervous system (CNS) drug candidate.

The synthesis of 3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-phenylpyridazine involves multi-step organic reactions that require precise control over reaction conditions. Key steps include the formation of the pyridazine core, followed by functionalization with the piperazine and chlorobenzoyl groups. The introduction of the phenyl group at the 6-position is achieved through palladium-catalyzed cross-coupling reactions, which are known for their high selectivity and efficiency. These synthetic strategies ensure high yields and purity, crucial for pharmaceutical applications.

In vitro studies have demonstrated that 3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-phenylpyridazine exhibits inhibitory activity against several target enzymes relevant to human health. For instance, it has shown potent inhibition of Dopamine Beta-Hydroxylase, an enzyme involved in the synthesis of norepinephrine. This activity is particularly relevant for developing treatments against attention deficit hyperactivity disorder (ADHD) and other neurodegenerative diseases. Furthermore, preliminary toxicity studies indicate that the compound is well-tolerated at therapeutic doses, suggesting its potential for clinical translation.

The< strong>CAS number 1049249-48-0 provides a unique identifier for this compound, facilitating its tracking in scientific literature and patents. Researchers worldwide have utilized this identifier to reference studies involving 3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-phenylpyridazine, contributing to a growing body of knowledge on its pharmacological properties. The compound's structural features make it an attractive candidate for further investigation in drug discovery programs aimed at treating a variety of diseases.

The integration of machine learning algorithms into drug discovery has revolutionized the way researchers identify promising candidates like 3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-phenylpyridazine. These algorithms can predict biological activity based on molecular structure alone, significantly reducing the time and cost associated with traditional high-throughput screening methods. By leveraging these computational tools, scientists can prioritize compounds for experimental validation, thereby accelerating the drug development pipeline.

The< strong>pharmacokinetic profile of 3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-phenylpyridazine is another critical aspect that influences its potential as a therapeutic agent. Studies have shown that this compound exhibits moderate solubility in water and lipids, suggesting good bioavailability after oral administration. Additionally, its metabolic stability indicates that it can maintain efficacy over an extended period without rapid degradation in vivo.

The< strong>Serotonin Transporter (SERT) is one of the primary targets for 3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-phenylpyridazine due to its role in regulating serotonin levels in the brain. Serotonin dysregulation is implicated in various psychiatric disorders, making SERT inhibition a viable strategy for treatment. Preclinical studies have demonstrated that this compound can modulate serotonin reuptake, potentially leading to improved symptoms in patients with depression and anxiety disorders.

In conclusion, 3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-phenylpyridazine (CAS No. 1049249-48-0) is a structurally complex organic compound with significant pharmaceutical potential. Its unique combination of functional groups makes it an attractive scaffold for drug discovery, particularly in treating neurological disorders. Advances in computational chemistry and synthetic methodologies have enhanced our ability to study this compound's properties and interactions with biological targets. As research continues to uncover new applications for this molecule, it holds promise as a lead compound for future therapeutics.

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